1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorobenzyl group attached to a pyridinecarbaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the 2-chloro-6-fluorobenzyl precursor, which is then reacted with a pyridine derivative under controlled conditions to form the final product. Key steps may include:
Halogenation: Introduction of chlorine and fluorine atoms into the benzyl ring.
Aldehyde Formation: Oxidation of the intermediate to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid.
Reduction: Formation of 1-(2-Chloro-6-fluorobenzyl)-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-(2-Chloro-6-fluorobenzyl)piperazine
- 2-Chloro-6-fluorobenzyl alcohol
Comparison: Compared to these similar compounds, 1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is unique due to the presence of both the aldehyde and pyridine moieties, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-2-1-3-12(15)10(11)7-16-6-9(8-17)4-5-13(16)18/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMZTSGPBFXPIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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